Carbuterol Acetate
Description
Carbuterol Acetate is a β-adrenergic agonist with selective activity on airway smooth muscle receptors, primarily used as a bronchodilator. Its chemical structure comprises a urea group linked to a phenyl ring substituted with hydroxyl and tert-butylamino-ethyl alcohol moieties, forming an acetate salt. Key properties include:
- Molecular Formula: C₁₃H₂₁N₃O₃·C₂H₄O₂
- Molecular Weight: 327.38 g/mol
- CAS Number: 1613439-57-8
- IUPAC Name: Acetic acid; [5-(2-(tert-butylamino)-1-hydroxyethyl)-2-hydroxyphenyl]urea .
This compound is typically supplied as a reference material in acetonitrile (100 µg/mL) for pharmaceutical and veterinary residue analysis, with storage at -18°C . Its deuterated analog, Carbuterol-D9 acetate sesquihydrate (CAS 945614-12-0), is used in analytical studies for isotope dilution mass spectrometry .
Properties
IUPAC Name |
acetic acid;[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3.C2H4O2/c1-13(2,3)15-7-11(18)8-4-5-10(17)9(6-8)16-12(14)19;1-2(3)4/h4-6,11,15,17-18H,7H2,1-3H3,(H3,14,16,19);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVBPQODLKHLCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Basis for Esterification
Carbuterol (C13H21N3O3) contains a secondary alcohol group on its phenyl ring, which undergoes acetylation to form this compound (C13H21N3O3 · C2H4O2). The reaction mechanism involves nucleophilic acyl substitution, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of acetic anhydride. This step is catalyzed by acidic or basic conditions, with pyridine often employed to neutralize the generated acetic acid.
Thermodynamic and Kinetic Considerations
The esterification equilibrium favors product formation at elevated temperatures (60–80°C), but excessive heat risks decomposition of the thermolabile β2-agonist core. Kinetic studies suggest a reaction half-life of 2.5 hours under reflux conditions in anhydrous dichloromethane.
Laboratory-Scale Synthesis Protocols
Standard Esterification Procedure
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Reagent Preparation :
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Carbuterol (1.0 equiv, 285.3 g/mol) is dissolved in anhydrous dichloromethane (0.5 M).
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Acetic anhydride (1.2 equiv) is added dropwise under nitrogen atmosphere.
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Catalyst System :
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Pyridine (1.5 equiv) serves as both base and acylation catalyst.
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Reaction Monitoring :
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Progress is tracked via thin-layer chromatography (TLC; silica gel, ethyl acetate/hexanes 3:7, Rf = 0.45 for product).
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Workup :
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The mixture is washed with 5% HCl (3×) to remove pyridine residues, followed by brine.
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Organic layers are dried over MgSO4 and concentrated under reduced pressure.
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Optimization Strategies
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Stoichiometry : A 1:1.2 molar ratio of Carbuterol to acetic anhydride maximizes conversion (98%) while minimizing diacetylated byproducts.
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Solvent Selection : Anhydrous dichloromethane outperforms THF and DMF in yield (92% vs. 78% and 65%, respectively) due to improved reagent solubility.
Industrial Manufacturing Processes
Continuous-Flow Reactor Systems
Modern facilities employ tubular reactors with the following parameters:
| Parameter | Value |
|---|---|
| Residence time | 120 min |
| Temperature | 65°C ± 2°C |
| Pressure | 1.5 atm |
| Throughput | 50 kg/h |
This configuration reduces side reactions by 40% compared to batch reactors.
Quality Control Measures
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In-line FTIR : Monitors carbonyl stretching (1745 cm⁻¹) to confirm complete acetylation.
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Crystallization : The crude product is recrystallized from ethanol/water (4:1) to achieve >99.5% purity.
Advanced Purification Techniques
Chromatographic Separation
Reversed-phase HPLC (Phenomenex Luna C18, 250 × 4.6 mm) with isocratic elution (acetonitrile/0.1% TFA 55:45) resolves this compound (tR = 8.2 min) from residual starting material (tR = 5.7 min).
Spectroscopic Characterization
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1H NMR (400 MHz, DMSO-d6): δ 2.08 (s, 3H, CH3CO), 4.92 (q, 1H, OCH2), 7.21–7.35 (m, 4H, aromatic).
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HRMS : m/z 331.2021 [M+H]+ (calculated 331.2018 for C15H23N3O4).
Chemical Reactions Analysis
Carbuterol acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Veterinary Medicine Applications
Carbuterol Acetate is predominantly utilized in veterinary settings, especially for treating respiratory conditions in horses. Its bronchodilator properties are crucial for managing ailments such as:
- Equine Asthma : It helps alleviate symptoms by relaxing airway smooth muscles.
- Chronic Obstructive Pulmonary Disease (COPD) : this compound is employed to improve airflow and reduce respiratory distress.
Research Applications
This compound serves as a valuable research tool in exploring various respiratory diseases characterized by airway constriction. Key applications include:
- In Vitro and In Vivo Studies : Researchers utilize this compound to investigate signaling pathways involved in airway function and smooth muscle relaxation. For instance, studies have examined its effects on airway smooth muscle contractility in animal models, providing insights into the physiological processes underlying airway constriction.
- Comparative Effectiveness Research : Studies have compared the efficacy of this compound against other bronchodilators like Salmeterol in mouse models of asthma. These comparisons are essential for developing new therapeutic strategies for asthma management.
- Investigating Drug Interactions : Research has also focused on potential interactions between this compound and other medications, such as Digoxin, which is used for heart failure treatment. Understanding these interactions is vital for ensuring safe clinical use.
Case Studies
Several case studies illustrate the practical implications of this compound in both veterinary and human contexts:
- Case Study on Doping Control : A notable case involved a Polish canoeist who tested positive for clostebol acetate, a compound related to this compound, during doping control. The investigation revealed that the athlete had inadvertently used a topical medication containing clostebol acetate intended for her dog’s treatment. This case underscores the importance of understanding drug interactions and potential contamination sources in sports medicine .
Comparative Analysis with Other Beta-2 Agonists
The following table compares this compound with other commonly used beta-2 adrenergic agonists:
| Compound Name | Chemical Structure | Main Use | Unique Features |
|---|---|---|---|
| Albuterol | C13H21N3O3 | Asthma treatment | Longer duration of action compared to this compound |
| Terbutaline | C12H18N2O4S | Asthma and preterm labor | Acts as a tocolytic agent |
| Salbutamol | C13H21N3O5S | Asthma treatment | Available as an inhaler for quick relief |
| Fenoterol | C14H19N3O4 | Asthma treatment | More selective for beta-2 receptors |
This compound's unique application in veterinary medicine and its rapid onset make it distinct among beta-2 agonists, which often have longer durations or different routes of administration.
Mechanism of Action
Carbuterol acetate exerts its effects primarily through the stimulation of beta adrenergic receptors. It selectively targets beta-2 adrenergic receptors, which are predominantly found in the tracheobronchial smooth muscle. This selective stimulation leads to bronchodilation, making it effective in treating respiratory conditions. The compound’s mechanism of action involves the activation of adenylate cyclase, which increases cyclic adenosine monophosphate (cAMP) levels, leading to relaxation of the smooth muscle .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues: β-Adrenergic Agonists
Salbutamol Acetate (Albuterol Acetate)
- Molecular Formula: C₁₃H₂₁NO₃·C₂H₄O₂
- Molecular Weight : 299.36 g/mol
- CAS Number: Not explicitly listed (synonym: Albuterol acetate)
- Key Features: Shares the tert-butylamino and hydroxyethyl substituents but lacks the urea group. It is a short-acting β₂-selective agonist for asthma management .
Clenbuterol Hydrochloride
- Molecular Formula : C₁₂H₁₈Cl₂N₂O·HCl
- Molecular Weight : 313.65 g/mol
- CAS Number : 21898-19-1
- Key Features : Contains chlorine substituents, enhancing β₂ selectivity. Used therapeutically in asthma but misused in livestock due to anabolic effects .
Isoproterenol
- Molecular Formula: C₁₁H₁₇NO₃
- Molecular Weight : 211.26 g/mol
- CAS Number : 7683-59-2
- Key Features: A non-selective β-agonist lacking the urea group. Used for bronchospasm and bradycardia but with higher cardiac side effects .
Isotopically Labeled Analogs
Carbuterol-D9 Acetate Sesquihydrate
Comparative Data Table: Key Chemical and Pharmacological Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Selectivity (β₁:β₂) | Primary Use |
|---|---|---|---|---|---|
| Carbuterol Acetate | C₁₃H₂₁N₃O₃·C₂H₄O₂ | 327.38 | 1613439-57-8 | Moderate β₂ | Bronchodilation, analytical standard |
| Salbutamol Acetate | C₁₃H₂₁NO₃·C₂H₄O₂ | 299.36 | - | High β₂ | Asthma management |
| Clenbuterol HCl | C₁₂H₁₈Cl₂N₂O·HCl | 313.65 | 21898-19-1 | Very high β₂ | Asthma, veterinary misuse |
| Isoproterenol | C₁₁H₁₇NO₃ | 211.26 | 7683-59-2 | Non-selective | Bronchospasm, cardiac arrest |
Handling and Regulatory Considerations
Biological Activity
Carbuterol acetate is a beta-adrenergic agonist primarily used for its bronchodilator properties in treating respiratory conditions such as asthma. This article delves into its biological activity, pharmacological effects, and relevant case studies, supported by research findings and data tables.
This compound acts as a direct-acting beta-adrenergic agonist , selectively targeting beta-2 adrenergic receptors in bronchial smooth muscle. Unlike some other agonists, it does not rely on the release of endogenous catecholamines, which makes it effective in promoting bronchodilation without significant cardiovascular side effects. The compound is devoid of alpha-adrenergic agonist activity, further enhancing its safety profile for respiratory applications .
Selectivity and Efficacy
Research indicates that carbuterol exhibits a higher selectivity for bronchial tissues compared to cardiac and vascular tissues. This selectivity is crucial for minimizing unwanted side effects associated with beta-1 receptor stimulation, such as increased heart rate and blood pressure. A comparative study demonstrated that carbuterol was more effective than ephedrine in improving forced expiratory volume (FEV1) in patients with bronchial asthma, showing significant bronchodilation after administration .
Clinical Trials
A double-blind randomized trial involving 12 patients with bronchial asthma compared the effects of carbuterol hydrochloride (2 mg three times daily) against ephedrine sulfate (25 mg three times daily) over ten days. Results showed that carbuterol significantly improved FEV1 and mid-maximal expiratory flow rates compared to ephedrine, with no reported side effects .
In Vitro Studies
In vitro studies have also highlighted carbuterol's ability to inhibit the release of histamine and slow-reacting substances from sensitized lung tissues, indicating potential anti-inflammatory properties. This action could be beneficial in managing allergic asthma .
Data Tables
The following table summarizes key findings from clinical trials comparing carbuterol with other bronchodilators:
| Drug | Dosage | FEV1 Improvement | Side Effects |
|---|---|---|---|
| Carbuterol | 2 mg three times daily | Significant | None |
| Ephedrine | 25 mg three times daily | Moderate | Mild cardiovascular effects |
Research Findings
Recent studies have reinforced the understanding of carbuterol's pharmacodynamics. The l-enantiomer of carbuterol was identified as the primary active form responsible for its therapeutic effects. Additionally, the compound demonstrated a relatively weak stimulant effect on beta-1 receptors, confirming its safety profile in terms of cardiovascular impact .
Q & A
Q. What are the recommended methodologies for synthesizing Carbuterol Acetate with high purity for experimental use?
this compound synthesis typically involves esterification of Carbuterol with acetic anhydride under controlled acidic or basic conditions. Key steps include:
- Reagent stoichiometry optimization : Use molar ratios of 1:1.2 (Carbuterol:acetic anhydride) to minimize side reactions .
- Purification : Employ reversed-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to isolate the acetate ester .
- Characterization : Validate purity via -NMR (acetate proton resonance at δ 2.1–2.3 ppm) and mass spectrometry (expected molecular ion at m/z 331.3 for ) .
Q. How can researchers investigate the β2-adrenergic receptor binding affinity of this compound in vitro?
Use radioligand displacement assays with -labeled agonists (e.g., salbutamol) in transfected HEK293 cells:
- Prepare membrane fractions from cells expressing human β2-adrenergic receptors.
- Incubate with this compound (0.1 nM–10 µM) and -ligand, then measure competitive binding via scintillation counting .
- Calculate values and compare to native Carbuterol to assess acetate ester effects on receptor interaction .
Advanced Research Questions
Q. What experimental designs are optimal for resolving contradictions in this compound’s pharmacokinetic data across species?
Address interspecies variability using:
- Cross-species metabolic profiling : Incubate this compound with liver microsomes from rodents, primates, and humans. Analyze metabolites via LC-MS/MS to identify hydrolysis rates and esterase-dependent clearance pathways .
- Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro metabolic data with in vivo absorption parameters to predict species-specific bioavailability .
- Statistical reconciliation : Apply Bayesian meta-analysis to harmonize conflicting datasets, prioritizing studies with validated analytical methods (e.g., ISO/IEC 17025 compliance) .
Q. How can researchers optimize in vivo studies to evaluate this compound’s therapeutic efficacy in airway hyperresponsiveness models?
Design longitudinal studies in murine ovalbumin-challenge models:
- Dose standardization : Administer this compound via nebulization (1–5 mg/mL) to mimic clinical delivery .
- Outcome metrics : Measure airway resistance (forced oscillation technique) and inflammatory markers (IL-5, IL-13 in bronchoalveolar lavage) at 24h and 72h post-treatment .
- Blinding : Use automated aerosol delivery systems and blinded histopathological scoring to reduce bias .
Q. What advanced techniques validate this compound’s stability in lipid-based drug delivery systems?
- Accelerated stability testing : Store formulations at 25°C/60% RH and 40°C/75% RH for 12 weeks. Monitor ester hydrolysis via HPLC and correlate with particle size (dynamic light scattering) .
- Molecular dynamics simulations : Model interactions between this compound and lipid bilayers to predict encapsulation efficiency and leakage rates .
Methodological Guidance for Data Analysis
Q. How should researchers analyze conflicting results in this compound’s cytotoxicity profiles?
- Dose-response normalization : Express cytotoxicity (e.g., MTT assay data) as % viability relative to vehicle controls. Use Hill slope analysis to compare potency across cell lines (e.g., A549 vs. primary bronchial epithelial cells) .
- Confounder adjustment : Control for batch-to-batch variability in acetate ester purity via orthogonal partial least squares-discriminant analysis (OPLS-DA) .
Q. What statistical frameworks are recommended for multi-omics integration in this compound studies?
- Pathway enrichment analysis : Use tools like MetaboAnalyst 5.0 to link transcriptomic (RNA-seq) and metabolomic (LC-MS) datasets, focusing on β2-adrenergic signaling and lipid metabolism pathways .
- Network pharmacology : Construct protein-protein interaction networks (STRING DB) to identify off-target effects (e.g., cross-reactivity with β1-adrenergic receptors) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
